molecular formula C8H14ClNO2S B1458313 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride CAS No. 90087-86-8

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Cat. No. B1458313
CAS RN: 90087-86-8
M. Wt: 223.72 g/mol
InChI Key: NFIOZGZQQXPNAL-UHFFFAOYSA-N
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Description

“1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2S and a molecular weight of 223.720 . It is also known by its CAS Number 90087-86-8 .


Molecular Structure Analysis

The molecular structure of “1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact mass is 223.043381 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride” include a molecular weight of 223.720 . The compound’s density, boiling point, melting point, and flash point are not available . The compound should be stored at 2-8℃ .

Scientific Research Applications

Anticancer Activities

Research on 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride and its derivatives has demonstrated significant anticancer properties. For instance, novel adamantane derivatives, including those with a 1-thia-4-azaspiro[4.4]nonan-2-yl structure, have shown cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and lung carcinoma, with some compounds inducing apoptosis in cancer cells (Turk-Erbul et al., 2021). Moreover, new derivatives with a 1-thia-azaspiro[4.5]decane structure have been synthesized, exhibiting moderate to high inhibition activities against liver, prostate, and colorectal carcinoma cell lines (Flefel et al., 2017).

Antiviral Properties

The antiviral efficacy of compounds related to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has been explored, especially against influenza viruses. Adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were found to inhibit influenza A virus strains H1N1 and H3N2, with one compound acting as a potent fusion inhibitor (Göktaş et al., 2012). Another study reported the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives showing inhibition of human coronavirus replication, highlighting the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).

Antimicrobial and Antifungal Activities

Compounds incorporating the 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride framework have also been evaluated for antimicrobial and antifungal activities. A study synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and tested them against a range of bacterial and fungal strains, finding moderate to good activity against tested microbes (Singh et al., 2021).

Nematicidal Activity

The potential nematicidal activity of 2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives has been investigated, with some compounds exhibiting effective antibacterial, antifungal, and nematicidal activities, demonstrating the versatility of the 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride structure for various biological applications (Srinivas et al., 2008).

properties

IUPAC Name

1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S.ClH/c10-7(11)6-5-12-8(9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIOZGZQQXPNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(CS2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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